N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Description
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide (CAS: 100615-88-1) is a sulfonamide derivative characterized by a cyclohexyl group attached to the sulfonamide nitrogen and an isothiocyanate (-NCS) substituent at the para position of the benzene ring. This compound is distinguished by its reactive isothiocyanate group, which enables covalent interactions with nucleophiles such as thiols, making it valuable in biochemical and pharmaceutical applications. With a purity of 95% (MFCD09971972), it is commercially available for research purposes .
Properties
IUPAC Name |
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h6-9,12,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCEZUQSKMLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-isothiocyanatobenzenesulfonamide and cyclohexylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isothiocyanate group undergoes nucleophilic attacks with amines, alcohols, or thiols to form thioureas, thiocarbamates, or dithiocarbamates, respectively.
Key Reactions:
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Thiourea Formation : Reaction with primary or secondary amines yields substituted thioureas. For example:
This is analogous to the synthesis of 4-aminothiazole derivatives, where aryl isothiocyanates react with amines to form bioactive compounds .
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Cyclization with Bromoacetyl Compounds : In the presence of bromoacetyl groups (e.g., 2-bromoacetylthiophene), the isothiocyanate reacts to form thiazole or thiadiazole rings. This was observed in the preparation of kinase inhibitors, where similar scaffolds showed potent activity (IC values < 1 nM) .
Table 1: Documented Reaction Pathways
Hydrolysis and Stability
Isothiocyanates are prone to hydrolysis under acidic or alkaline conditions, forming corresponding amines or urea derivatives. For N-cyclohexyl-4-isothiocyanatobenzenesulfonamide:
This reaction is critical for understanding its stability in biological systems, as seen in pharmacokinetic studies of similar sulfonamides .
Role of the Sulfonamide Group
The sulfonamide (-SONH-) group:
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Directs electrophilic substitution on the benzene ring due to its electron-withdrawing nature.
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Participates in hydrogen bonding , influencing crystal packing and solubility, as observed in X-ray studies of related compounds .
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Enhances thermal stability , enabling reactions at elevated temperatures (e.g., 80–180°C in phosgene-mediated syntheses) .
Synthetic Modifications
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Functionalization of the Cyclohexyl Group : The cyclohexyl substituent can undergo oxidation or substitution, though steric hindrance may limit reactivity.
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Sulfonamide Alkylation : Reaction with alkyl halides under basic conditions modifies the sulfonamide nitrogen, altering solubility and bioactivity .
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer properties of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide. Research indicates that compounds with isothiocyanate groups exhibit significant inhibitory effects on cancer cell proliferation. For instance:
- Case Study: A study demonstrated that derivatives of isothiocyanates showed potent activity against various human tumor cell lines, including leukemia and breast cancer (IC₅₀ values ranging from 0.05 to 0.5 µM) .
| Compound | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| Compound 1 | Leukemia | 0.05 |
| Compound 1 | Breast Cancer | 0.3 |
Antimicrobial Properties
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report:
- Case Study: Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL for certain derivatives .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Escherichia coli | 0.25 |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models.
- Case Study: A study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in a mouse model of acute inflammation .
Agricultural Applications
The compound's isothiocyanate functionality lends itself to applications in agriculture, particularly as a bio-pesticide due to its insecticidal properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying protein dynamics and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Variations and Physicochemical Properties
Key structural analogs of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide include sulfonamides with substitutions at the benzene ring or sulfonamide nitrogen. The table below summarizes their differences:
Key Observations:
- Reactivity: The isothiocyanate group in the target compound confers unique reactivity compared to fluorine (electron-withdrawing) or hydroxyl (polar) groups. This reactivity is critical in applications like enzyme inhibition or bioconjugation.
- Crystallinity: In N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, the ethyl and methyl groups contribute to a two-dimensional hydrogen-bond network (C–H···O interactions) stabilized by a cyclohexyl chair conformation (puckering amplitude: 0.567 Å) . By contrast, the bulkier isothiocyanate group in the target compound may disrupt such packing, favoring alternative intermolecular interactions.
- Purity: The 4-fluoro analog has the highest purity (98%), suggesting fewer synthetic challenges compared to the isothiocyanate derivative (95%) .
Structural and Conformational Analysis
- Cyclohexyl Ring Conformation: In N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, the cyclohexyl ring adopts a chair conformation with a dihedral angle of 59.92° relative to the benzene ring . Similar conformations are expected in the target compound, but steric effects from the isothiocyanate group may alter ring orientation.
- Hydrogen Bonding: The ethyl-methyl derivative forms a 2D network via C10–H10B···O2 and C13–H13···O1 interactions . The isothiocyanate group’s reduced hydrogen-bonding capacity may lead to weaker crystal packing or alternative non-covalent interactions.
Biological Activity
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article explores various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S). The synthesis typically involves the reaction of a sulfonamide with an isothiocyanate precursor under controlled conditions.
Biological Activity Overview
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Anticancer Properties
- Recent studies have indicated that isothiocyanate derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibition of cell growth in breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines with varying IC50 values ranging from 30 to 550 nM .
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Mechanism of Action
- The biological activity is often attributed to the ability of isothiocyanates to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation. Specifically, these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . For example, one study reported that a related compound inhibited CDK2 with an IC50 value of 0.9 nM, demonstrating a potent effect on cell cycle regulation .
-
Antibacterial Activity
- This compound has also been evaluated for its antibacterial properties. Compounds in this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) reported as low as 0.015 μg/mL . This suggests a potential application in treating bacterial infections.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics, although empirical data are needed for comprehensive evaluation.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Solubility | High |
| Plasma Protein Binding | Low |
| Half-life | Short |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclohexyl-4-isothiocyanatobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves nucleophilic substitution between 4-isothiocyanatobenzenesulfonyl chloride and cyclohexylamine in anhydrous acetone under reflux. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the amine and drive the reaction to completion. Optimization includes controlling temperature (reflux at 56°C), solvent polarity, and stoichiometric ratios (1:1.2 molar excess of cyclohexylamine to sulfonyl chloride). Purity is verified via TLC and recrystallization from ethanol .
Q. How is the structural integrity of This compound validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, Acta Crystallographica studies (e.g., ) use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles. Complementary techniques include:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm, sulfonamide NH at δ 10.2 ppm).
- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~2050 cm⁻¹ (N=C=S stretching) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the isothiocyanate group in This compound under nucleophilic conditions?
- Methodological Answer : The isothiocyanate (-N=C=S) group undergoes nucleophilic attack at the electrophilic carbon. For example:
- Thiourea Formation : Reaction with amines (e.g., benzylamine) in THF yields substituted thioureas. Kinetic studies using HPLC monitor progress, with pseudo-first-order rate constants (k₁) dependent on solvent polarity and nucleophile strength.
- Role of Base : K₂CO₃ enhances nucleophilicity by deprotonating attacking amines, as shown in analogous sulfonamide syntheses .
Q. How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives like This compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from:
- Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) with controlled inoculum sizes (1×10⁶ CFU/mL).
- Solubility Effects : Use DMSO as a co-solvent (<1% v/v) to ensure compound dissolution. Compare MIC/MBC values across multiple studies (e.g., vs. 15).
- Structural Analogues : Benchmark against known sulfonamide drugs (e.g., sulfamethoxazole) to validate assay reliability .
Q. What advanced computational methods predict the binding affinity of This compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For example:
- Target Selection : Carbonic anhydrase IX (PDB ID: 3IAI) due to sulfonamide’s known inhibition.
- Docking Parameters : Grid box centered on the zinc ion, 20 ų, exhaustiveness = 200.
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of This compound?
- Methodological Answer :
- Cell Lines : Use adherent lines (e.g., HeLa, MCF-7) with RPMI-1640 + 10% FBS.
- Dosing : Serial dilutions (0.1–100 µM) in triplicate, 72-hour exposure.
- Viability Assay : MTT reagent (0.5 mg/mL, 4-hour incubation), absorbance at 570 nm.
- Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism, Hill equation) .
Q. What chromatographic methods ensure purity and stability of This compound during storage?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
